molecular formula C17H13NO B2947746 1-(2-benzoylphenyl)-1H-pyrrole CAS No. 63477-89-4

1-(2-benzoylphenyl)-1H-pyrrole

Cat. No.: B2947746
CAS No.: 63477-89-4
M. Wt: 247.297
InChI Key: ZLCSDWSOHXREBD-UHFFFAOYSA-N
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Description

1-(2-Benzoylphenyl)-1H-pyrrole is a chemical compound of interest in organic chemistry and materials science research. It features a benzophenone moiety linked to a pyrrole ring system . The benzophenone group is a well-known photoreactive group, while the pyrrole ring is a common heterocycle in functional materials . This molecular architecture suggests potential applications in the development of photoactive probes and as a synthetic intermediate for more complex structures. For instance, its close structural relative, this compound-2-carbaldehyde, demonstrates the utility of this core scaffold in synthetic chemistry . Researchers may explore its use in photochemical reactions, where the benzophenone component can act as a photoinitiator or a cross-linking agent. This product is intended for research and development purposes only. It is not labeled or intended for medicinal, diagnostic, or human use. Safety and Handling: Researchers should consult relevant safety data sheets and literature before use. Proper personal protective equipment should be worn. References: 1. PubChem CID 71372553 (a related pyrrole-carbaldehyde derivative) . 2. General properties of benzophenone-pyrrole structures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(2-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17(14-8-2-1-3-9-14)15-10-4-5-11-16(15)18-12-6-7-13-18/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLCSDWSOHXREBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Benzoylphenyl 1h Pyrrole and Its Structural Analogs

Established Pyrrole (B145914) Synthesis Strategies in the Context of Benzoylphenyl Substitution

The introduction of a benzoylphenyl substituent onto the pyrrole nitrogen atom presents unique synthetic challenges and opportunities. The electronic and steric nature of this group can influence reaction conditions and outcomes. Several foundational pyrrole synthesis methods can be adapted for this purpose.

Paal-Knorr Reaction and its Adaptations for N-Substituted Pyrroles

The Paal-Knorr synthesis, first reported in 1884, remains a highly valuable and widely used method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orguomustansiriyah.edu.iq The reaction involves the condensation of a 1,4-diketone with a primary amine or ammonia, typically under neutral or weakly acidic conditions, to yield the corresponding pyrrole. organic-chemistry.org The use of a primary amine, such as 2-aminobenzophenone, would be the most direct application of this method to synthesize 1-(2-benzoylphenyl)-1H-pyrrole.

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon attack of the amine on a protonated carbonyl group, followed by cyclization and dehydration to form the aromatic pyrrole ring. wikipedia.org While the classic conditions are often effective, modifications have been developed to improve yields and broaden the substrate scope. The addition of weak acids like acetic acid can accelerate the reaction. organic-chemistry.org However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) byproducts. organic-chemistry.org

Table 1: Selected Catalysts and Conditions for Paal-Knorr Pyrrole Synthesis

Catalyst/ConditionDescriptionReference(s)
Neutral or Weakly AcidicClassical approach, often using acetic acid as a catalyst. organic-chemistry.org
Iron(III) ChlorideCatalytic amounts in water allow for mild reaction conditions. organic-chemistry.org
SaccharinA Brønsted acid catalyst used for the synthesis of pyrroles. rgmcet.edu.in

Multicomponent Reactions for Polyfunctionalized Pyrrole Architectures

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like polyfunctionalized pyrroles in a single step. bohrium.com These reactions combine three or more starting materials to form a product that incorporates substantial portions of each reactant. researchgate.net For the synthesis of pyrrole derivatives, MCRs provide a powerful tool for generating structural diversity. rsc.org

While a direct MCR for this compound is not explicitly detailed, the principles of MCRs can be applied to construct pyrroles with various substitutions, which could then be further modified. For instance, isocyanide-based multicomponent reactions (I-MCRs) are a well-established strategy for synthesizing a variety of heterocyclic compounds, including pyrrole-fused systems. beilstein-journals.org These reactions are known for their operational simplicity and high efficiency under solvent- and catalyst-free conditions. beilstein-journals.org

Transition Metal-Catalyzed Approaches to Arylpyrroles

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, providing versatile pathways to N-substituted pyrroles. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the synthesis of aryl amines and related compounds.

One of the most prominent methods is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of amines with aryl halides. This reaction would be a viable strategy for the synthesis of this compound by coupling pyrrole with 2-halobenzophenone. The choice of palladium precursor, ligand, and base is crucial for the success of this transformation.

Another approach involves the transition metal-catalyzed synthesis of pyrroles from dienyl azides. organic-chemistry.org This method utilizes catalysts such as zinc iodide (ZnI2) or rhodium complexes to convert dienyl azides into substituted pyrroles under mild conditions. organic-chemistry.org The electronic properties of the substituents on the azide (B81097) can influence the efficiency of the reaction. organic-chemistry.org

Table 2: Examples of Transition Metal-Catalyzed Pyrrole Synthesis

Catalyst SystemReactantsProduct TypeReference(s)
Pd(OAc)2 / Ligand / BasePyrrole and Aryl HalideN-Arylpyrrole
ZnI2 or Rh2(O2CC3F7)4Dienyl AzideSubstituted Pyrrole organic-chemistry.org

Photo- and Electrochemical Synthetic Pathways for Substituted Pyrroles

Photochemical and electrochemical methods represent green and sustainable alternatives for the synthesis of substituted pyrroles. These techniques often proceed under mild conditions and can offer unique reactivity patterns compared to traditional thermal methods.

Photochemical synthesis can involve various precursors. For example, the synthesis of (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one has been achieved through a one-pot reaction involving p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.com

Electrochemical synthesis provides another avenue for pyrrole formation. The electropolymerization of pyrrole and its derivatives is a well-studied process, often used to create conductive polymer films. While typically focused on polymerization, the underlying principles of monomer oxidation and coupling could potentially be adapted for the controlled synthesis of discrete substituted pyrrole molecules.

Targeted Synthesis of this compound and Direct Derivatives

While general pyrrole synthetic methods provide a foundation, the specific synthesis of this compound and its derivatives often requires tailored approaches. A key reaction in the synthesis of many complex pyrrole-containing molecules is the formation of an amide bond.

Amide Bond Formation in N-(Benzoylphenyl)pyrrole-2-carboxamide Synthesis

The synthesis of N-(benzoylphenyl)pyrrole-2-carboxamide derivatives serves as a pertinent example of constructing a complex molecule related to this compound. The formation of the amide bond is a critical step in these syntheses.

A common strategy involves the reaction of a pyrrole-2-carboxylate ester with an aminobenzophenone. For instance, novel N-(4-benzoylphenyl)pyrrole-2-carboxamide derivatives have been synthesized by reacting ethyl-substituted pyrrole-2-carboxylates with 4-aminobenzophenone (B72274) in dimethylformamide (DMF) at elevated temperatures. japsonline.com This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the ester, leading to the formation of the amide bond and the elimination of an alcohol. japsonline.comresearchgate.net

Attempts to form the amide bond under different conditions, such as using the free pyrrole acid with various amide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), have been explored. japsonline.com However, these methods sometimes result in lower yields or the formation of multiple side products, necessitating extensive purification. japsonline.com The use of harsh conditions and high temperatures can also lead to the hydrolysis of both the starting materials and the desired amide product. japsonline.com

Table 3: Reaction Conditions for the Synthesis of N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide

Reactant 1Reactant 2SolventTemperatureDurationReference(s)
Ethyl-4-bromopyrrole-2-carboxylate4-AminobenzophenoneDMF150°C5 days japsonline.com

Intramolecular Cyclization Reactions for Pyrrole Ring Formation

Intramolecular cyclization represents a powerful strategy for forming the pyrrole ring from acyclic precursors. This approach often involves the formation of carbon-nitrogen or carbon-carbon bonds to close the five-membered ring.

One notable method involves the acid-mediated cyclization of a precursor like benzyl (B1604629) (E)-(4-oxo-4-phenylbut-2-en-1-yl)carbamate. In this process, a Lewis acid, generated in situ from reagents such as oxalyl chloride and methanol, catalyzes the intramolecular reaction to yield the desired N-protected pyrrole derivative. mdpi.com This strategy highlights the use of γ-amino-α,β-unsaturated carbonyl compounds as effective precursors for pyrrole synthesis. mdpi.com

Another versatile approach is the free-radical intramolecular cyclization. This method has been successfully used to synthesize complex polyheterocycles containing a pyrrole ring. For instance, o-bromophenyl-substituted pyrrolylpyridinium salts can undergo cyclization using a system like (TMS)3SiH/AIBN to yield fused pyrrole structures. nih.govbeilstein-journals.org The selectivity of these reactions can be controlled by the choice of halogen on the precursor, allowing for either mono- or bicyclization. nih.gov While not directly forming the title compound, this methodology demonstrates a robust way to create C-C bonds involving an aryl group attached to the pyrrole, a key structural feature of this compound.

Furthermore, base-mediated intramolecular cyclization of N-propargylamines provides an efficient route to structurally diverse pyrroles. organic-chemistry.org This method is known for its high yields and tolerance of various functional groups. organic-chemistry.org The Paal-Knorr synthesis, a classic method involving the reaction of a 1,4-dicarbonyl compound with a primary amine, can also be considered a form of intramolecular cyclization following initial condensation. organic-chemistry.orgtandfonline.com

A summary of relevant intramolecular cyclization strategies is presented below.

Precursor TypeReagents/ConditionsProduct Type
γ-Amino-α,β-unsaturated carbonylOxalyl chloride, MeOHN-protected 2-phenylpyrrole
o-Bromophenyl-substituted pyrroles(TMS)3SiH/AIBNFused polyheterocyclic pyrroles
N-PropargylaminesBase-mediatedSubstituted pyrroles

Diels-Alder Reactions Utilizing Benzoylphenyl-Pyrrole Dienophiles

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis. wikipedia.org In the context of pyrrole chemistry, the pyrrole ring can act as either the diene or the dienophile, although its aromatic character often reduces its reactivity as a diene. wikipedia.orgnih.gov Consequently, pyrroles are often poor dienes in Diels-Alder reactions. researchgate.net

However, the inverse-electron-demand Diels-Alder reaction provides a viable pathway. In this variant, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org Derivatives such as 4-acyl-1H-pyrrole-2,3-diones can act as oxadienes, reacting with electron-rich dienophiles like alkoxyolefins to form complex, fused heterocyclic systems. researchgate.net This demonstrates the potential for acyl-substituted pyrroles to participate in cycloaddition reactions.

While specific examples of this compound acting as a dienophile are not prevalent, the underlying principles of the Diels-Alder reaction can be applied. For a pyrrole to act as an effective dienophile, it typically requires electron-withdrawing groups to lower the energy of its LUMO. masterorganicchemistry.com The N-benzoylphenyl group on the target molecule is electron-withdrawing, which could potentially activate the pyrrole's C2=C3 and C4=C5 bonds for reaction with a suitable diene. The reaction rate is enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.com

Reaction TypePyrrole ComponentPartnerOutcome
Inverse-electron-demand Diels-Alder4-Acyl-1H-pyrrole-2,3-dione (as oxadiene)Electron-rich alkeneFused polycyclic heterocycle
Conventional Diels-Alder (Hypothetical)This compound (as dienophile)Electron-rich dieneSubstituted cyclohexene (B86901) fused to pyrrole

Green Chemistry Principles in Pyrrole Synthesis Protocols

The application of green chemistry principles to the synthesis of pyrroles is an area of increasing importance, aiming to reduce environmental impact through cleaner and more efficient methodologies. benthamdirect.com Key strategies include the use of environmentally benign solvents, catalysts, and energy sources. benthamdirect.comlucp.net

Several classical pyrrole syntheses, such as the Paal-Knorr reaction, have been adapted to greener conditions. tandfonline.com This can involve using water as a solvent, employing solid acid catalysts, or utilizing microwave or ultrasound irradiation to accelerate the reaction and improve yields. benthamdirect.comlucp.net For instance, the Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran (B146720) with amines can be performed in water with a catalytic amount of iron(III) chloride, offering an economical and mild route to N-substituted pyrroles. organic-chemistry.org

Other green approaches applicable to the synthesis of this compound precursors include:

Solventless Reactions : Mechanochemical activation, such as ball milling, has been used for N-substituted pyrrole synthesis with bio-sourced organic acids like citric acid as catalysts. lucp.net

Heterogeneous Catalysis : The use of reusable heterogeneous catalysts, including nanoparticles and metal salts, facilitates easier product purification and reduces waste. nih.gov

Multi-component Reactions : One-pot reactions that combine multiple starting materials to form complex products like pyrroles are highly atom-economical and efficient. nih.gov

These green methodologies offer significant advantages over traditional synthetic routes by minimizing hazardous waste, reducing energy consumption, and often leading to higher efficiency. benthamdirect.com

Advanced Synthetic Transformations of this compound Precursors

Beyond the initial formation of the pyrrole ring, advanced synthetic transformations are necessary to introduce the specific benzoylphenyl moiety and to control stereochemistry where applicable.

Strategies for Introducing the Benzoylphenyl Moiety

Attaching the 2-benzoylphenyl group to the pyrrole nitrogen is a critical step in the synthesis of the title compound. This is typically achieved through N-arylation or N-acylation reactions on a pre-formed pyrrole ring or its precursor.

A one-pot synthesis for a structural analog, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone, has been reported using p-toluenesulfonylmethyl isocyanide (TosMIC). mdpi.com Following the formation of the pyrrole, the N-H bond is available for functionalization. A subsequent reaction with a suitable cinnamoyl chloride in the presence of triethylamine (B128534) and 4-(dimethylamino)pyridine (DMAP) demonstrates a method for N-acylation, yielding an N-cinnamoyl-3-benzoyl-4-phenyl-pyrrole. mdpi.com This illustrates a general strategy where the pyrrole nitrogen acts as a nucleophile.

A more direct approach to forming the N-aryl bond would involve coupling reactions. For example, a pre-formed pyrrole could be coupled with a 2-halobenzophenone derivative under conditions typical for Buchwald-Hartwig or Ullmann condensation reactions. Alternatively, a three-component synthesis has been developed for pyrrole-based drug candidates from α-hydroxyketones, oxoacetonitriles, and anilines, which could potentially be adapted using an appropriately substituted aniline (B41778) like 2-aminobenzophenone. ntu.edu.sg

The synthesis of N-acylpyrroles can also be achieved by condensing carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by an acid-mediated cyclization to form the pyrrole ring. organic-chemistry.org This method is highly tolerant of various functional groups, suggesting its applicability for creating N-benzoylpyrrole derivatives which could then be further functionalized on the phenyl ring.

StrategyKey ReagentsBond Formed
N-AcylationCinnamoyl chloride, Et3N, DMAPN-C(O) bond
N-Arylation (Hypothetical)2-Halobenzophenone, Pd or Cu catalystN-Aryl bond
Multi-component Reaction2-Aminobenzophenone, α-hydroxyketone, oxoacetonitrileN-Aryl bond
Condensation/CyclizationCarboxylic acid, 2,4,4-trimethoxybutan-1-amineN-Acyl bond

Stereoselective Synthesis of Chiral Pyrrole Derivatives

The synthesis of chiral pyrrole derivatives is a significant challenge, particularly when the chirality arises from atropisomerism, which is hindered rotation around a single bond. The this compound structure has the potential to be atropisomeric due to restricted rotation around the N-C(aryl) bond, caused by steric hindrance from the ortho-benzoyl group.

Synthetic strategies for creating such chiral systems are an active area of research. rsc.org An efficient method has been developed for preparing atropisomeric amino alcohols based on a 1-phenylpyrrole (B1663985) backbone. nih.gov This synthesis starts with an optically active 1-[2-carboxy-6-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxylic acid, where the chirality is established early and carried through subsequent transformations. nih.gov This approach demonstrates that if a chiral, atropisomeric precursor containing the substituted phenyl group is used, the chirality can be transferred to the final pyrrole product.

Organocatalysis is another powerful tool for asymmetric synthesis. For example, chiral phosphoric acids can be used to catalyze enantioselective reactions, such as the functionalization of pyrroles at the C3 position with congested tetrasubstituted stereogenic centers. researchgate.net While this creates a stereocenter on a substituent rather than axial chirality, it underscores the potential of asymmetric catalysis in creating complex chiral pyrrole-containing molecules. The development of methods for the enantioselective addition of (hetero)aryl C-H bonds to alkenes also provides a direct route to valuable benzylic stereocenters. researchgate.net

The synthesis of chiral pyrroles is a nuanced field, with strategies often tailored to the specific type of chirality desired, whether it be a stereocenter on a substituent or axial chirality in the molecule itself. rsc.org

Chemical Reactivity and Mechanistic Investigations of 1 2 Benzoylphenyl 1h Pyrrole

Aromaticity and Electron Density Distribution in the Pyrrole (B145914) Ring

The pyrrole ring is a five-membered aromatic heterocycle that fulfills Hückel's rule for aromaticity, possessing a planar, cyclic, conjugated system with 6 π-electrons. libretexts.orguobaghdad.edu.iq Each of the four carbon atoms contributes one π-electron, while the nitrogen atom contributes the two electrons from its lone pair into the π-system. libretexts.org This participation of the nitrogen's lone pair is a defining feature of pyrrole's electronic structure.

To accommodate this, the nitrogen atom is sp² hybridized, with its lone pair occupying a p-orbital that overlaps with the p-orbitals of the carbon atoms, forming the delocalized π-electron cloud. libretexts.org A consequence of this delocalization is a significant increase in the electron density of the pyrrole ring, making it a π-excessive system and substantially more reactive towards electrophiles than benzene. pharmaguideline.comuobaghdad.edu.iq

Resonance structures for pyrrole illustrate this electron distribution, showing a delocalization of the nitrogen lone pair that results in a partial positive charge on the nitrogen and a corresponding increase in electron density at the carbon atoms, particularly at the C-2 and C-5 positions. uobaghdad.edu.iqyoutube.com In the case of 1-(2-benzoylphenyl)-1H-pyrrole, the N-substituent influences this distribution. The phenyl ring, and particularly the electron-withdrawing benzoyl group, can pull electron density away from the pyrrole nitrogen. However, the fundamental electron-rich nature of the pyrrole ring remains, dictating its characteristic reactivity.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Nucleus

Given its electron-rich nature, the pyrrole nucleus readily undergoes electrophilic aromatic substitution. uobaghdad.edu.iqpearson.com The reactions are typically faster and occur under milder conditions than those required for benzene. uobaghdad.edu.iqpearson.com

Regioselectivity: Electrophilic attack preferentially occurs at the C-2 (α) position over the C-3 (β) position. wikipedia.orgonlineorganicchemistrytutor.com This regioselectivity is a direct consequence of the stability of the cationic intermediate (also known as an arenium ion or σ-complex) formed during the reaction.

Attack at C-2: The intermediate carbocation is stabilized by three resonance structures, allowing the positive charge to be delocalized over three atoms, including the nitrogen. uobaghdad.edu.iqonlineorganicchemistrytutor.com

Attack at C-3: The intermediate formed from attack at the C-3 position is less stable, as it is only stabilized by two resonance structures. uobaghdad.edu.iq

Due to the high reactivity of the pyrrole ring, mild reagents are often sufficient for substitution. pearson.com The use of strong acids is generally avoided as it can lead to protonation at a carbon atom and subsequent polymerization. uobaghdad.edu.iquobaghdad.edu.iq Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and acylation, often using modified reagents to prevent degradation of the pyrrole ring. uop.edu.pk For this compound, the N-substituent precludes reaction at the nitrogen atom and directs electrophiles to the carbon positions of the pyrrole ring, primarily C-2 and C-5. Recent studies have demonstrated the direct C2-arylation of N-acyl pyrroles with aryl halides using palladium catalysts, providing a straightforward method for preparing valuable arylated pyrroles. nih.gov

Nucleophilic Reactions Involving this compound Derivatives

The electron-rich character of the pyrrole ring makes it generally unreactive toward nucleophiles. uobaghdad.edu.iq Nucleophilic aromatic substitution on the pyrrole ring itself is rare and requires the presence of strong electron-withdrawing groups on the ring to decrease the electron density sufficiently. nih.gov

However, for this compound, nucleophilic reactions can occur at other sites within the molecule, primarily at the electrophilic carbonyl carbon of the benzoyl group. This is a characteristic reaction of ketones and follows a nucleophilic acyl substitution or addition mechanism. libretexts.org

The general mechanism for nucleophilic acyl substitution involves two key steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. libretexts.orglibretexts.org

In the context of the benzoyl group, if the nucleophile is strong enough, it can add to the carbonyl, and after a workup step, this would lead to an alcohol (nucleophilic addition). Common nucleophiles for such reactions include organometallic reagents (Grignard, organolithium), hydrides, amines, and alkoxides. The reactivity of the carbonyl group is enhanced by the electron-withdrawing nature of the adjacent phenyl ring.

Role of Catalysis in Enhancing Reactivity and Selectivity

Catalysis is a cornerstone in the functionalization of pyrrole derivatives, enabling reactions that are otherwise difficult and providing control over reactivity and selectivity. nih.gov Both homogeneous and heterogeneous catalytic systems are employed to facilitate a wide range of transformations, from C-H functionalization to the synthesis of complex pyrrole-containing structures. nih.govrsc.org

Homogeneous and Heterogeneous Catalytic Systems

Catalytic systems are broadly classified as either homogeneous or heterogeneous, each offering distinct advantages and disadvantages. rsc.org

Homogeneous Catalysis: In these systems, the catalyst is in the same phase as the reactants, typically dissolved in the reaction solvent. nih.gov Homogeneous catalysts, often organometallic complexes, are known for their high activity, selectivity, and mild reaction conditions due to their well-defined active sites. rsc.org However, separating the catalyst from the product can be challenging. rsc.org

Heterogeneous Catalysis: Here, the catalyst exists in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. researchgate.net These catalysts are valued for their stability, ease of separation, and recyclability. rsc.orgfrontiersin.org Their activity and selectivity can sometimes be lower than their homogeneous counterparts. rsc.org

The synergy between these two fields has led to the development of catalysts, such as nanoparticles and supported complexes, that combine the advantages of both systems. rsc.org

FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst PhaseSame phase as reactantsDifferent phase from reactants
Activity/SelectivityGenerally highCan be lower, diffusion-limited
Reaction ConditionsOften mildCan require higher temperatures/pressures
Catalyst SeparationDifficult, may require chromatography or distillationEasy, typically by filtration
RecyclabilityOften poorGenerally good
Examples in Pyrrole ChemistryPd-NHC complexes for direct arylation, Rhodium catalysts for asymmetric hydrogenationRhodium on carbon for hydrogenation, Zeolites, Metal-Organic Frameworks (MOFs)

Mechanistic Pathways of Catalyzed Reactions (e.g., C-H arylation, dehydrogenative coupling)

Catalysis provides new, lower-energy pathways for reactions. A prominent example in pyrrole chemistry is the transition-metal-catalyzed direct C-H arylation, which allows for the formation of C-C bonds without pre-functionalization of the pyrrole ring. nih.gov

A generalized mechanistic cycle for a palladium-catalyzed direct C-H arylation of a pyrrole with an aryl halide (Ar-X) typically involves the following steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate, Ar-Pd-X.

C-H Activation/Metalation: The pyrrole coordinates to the palladium center. The C-H bond at the 2-position is cleaved, often via a concerted metalation-deprotonation (CMD) pathway, forming a palladacycle intermediate and releasing HX. A base is typically required to facilitate this step.

Reductive Elimination: The two organic groups (aryl and pyrrolyl) on the palladium center couple and are eliminated from the metal, forming the C-C bond of the 2-arylpyrrole product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

While α-arylation is common, specific catalysts have been developed to achieve β-selective C-H arylation of pyrroles, highlighting the power of catalyst control in directing regioselectivity. acs.org Rhodium(III)-catalyzed direct C-H arylation with aryl boronic acids is another efficient method for creating arylpyrrole derivatives. mdpi.com

Reaction Mechanisms and Intermediate Characterization

Understanding reaction mechanisms is crucial for controlling and optimizing chemical transformations. For reactions involving this compound, the mechanisms and key intermediates vary depending on the reaction type.

Electrophilic Aromatic Substitution: As discussed, the key intermediate is a resonance-stabilized cationic σ-complex (arenium ion). uop.edu.pkyoutube.com The greater stability of the intermediate formed from attack at the C-2 position, which allows for delocalization of the positive charge over more atoms, explains the observed regioselectivity. uobaghdad.edu.iqonlineorganicchemistrytutor.com

Nucleophilic Acyl Substitution: In reactions at the benzoyl carbonyl group, the central intermediate is a tetrahedral alkoxide. libretexts.org The fate of this intermediate—whether it collapses back to a carbonyl by expelling a leaving group or is protonated to an alcohol—depends on the nature of the substituents and the nucleophile. libretexts.org

Catalyzed Reactions: In transition metal-catalyzed reactions like C-H arylation, the mechanism is a cycle involving various organometallic intermediates. nih.gov These can include Pd(II) species after oxidative addition and palladacycle intermediates formed during C-H activation. nih.gov Radical mechanisms are also possible, particularly in oxidative polymerizations or certain coupling reactions. researchgate.net

The characterization of these often transient intermediates can be challenging. They are typically studied through a combination of techniques:

Spectroscopic Methods: Low-temperature NMR spectroscopy can sometimes be used to directly observe stable intermediates.

Kinetic Studies: Analyzing reaction rates under different conditions provides insight into the rate-determining step and the composition of the transition state.

Computational Chemistry: DFT (Density Functional Theory) calculations are powerful tools for modeling reaction pathways, calculating the energies of intermediates and transition states, and rationalizing experimental observations. rsc.org

Trapping Experiments: Introducing a reagent that selectively reacts with a proposed intermediate can provide evidence for its existence.

Proposed Mechanistic Schemes for Key Synthetic Transformations

The formation of this compound can be achieved through the condensation of a 1,4-dicarbonyl compound with a primary amine, a classic method known as the Paal-Knorr pyrrole synthesis. organic-chemistry.orgrgmcet.edu.in In a likely synthetic route, 2-aminobenzophenone serves as the primary amine and 2,5-dimethoxytetrahydrofuran (B146720) acts as a precursor to the required 1,4-dicarbonyl compound, succinaldehyde, under acidic conditions. organic-chemistry.org

The proposed mechanism, illustrated in the reaction of 2-aminobenzophenone with the in situ generated succinaldehyde, involves several key steps:

Hemiaminal Formation : The reaction initiates with the nucleophilic attack of the primary amine of 2-aminobenzophenone on one of the carbonyl groups of succinaldehyde. This step results in the formation of a hemiaminal intermediate. organic-chemistry.orgrgmcet.edu.in

Imine Formation and Cyclization : The hemiaminal then dehydrates to form an imine (or its protonated form, an iminium ion). Subsequently, an intramolecular nucleophilic attack by the remaining enol or enamine tautomer of the second carbonyl group onto the imine carbon leads to the cyclization of the structure. organic-chemistry.orgrgmcet.edu.in

Dehydration and Aromatization : The resulting five-membered ring intermediate undergoes a series of dehydration steps to eliminate water molecules, leading to the formation of the stable, aromatic pyrrole ring. organic-chemistry.orgox.ac.uk

This sequence of reactions highlights the transformation of acyclic precursors into the final heterocyclic product. The reaction is typically facilitated by acidic conditions, which aid in the carbonyl protonation and the subsequent dehydration steps. mdpi.com

Table 1: Key Mechanistic Steps in the Paal-Knorr Synthesis of this compound

StepReactantsIntermediateProduct of Step
1 2-Aminobenzophenone, Succinaldehyde-Hemiaminal
2 HemiaminalImine/Iminium ionCyclic amino alcohol
3 Cyclic amino alcohol-This compound

Spectroscopic and Computational Analysis of Reaction Intermediates

Direct spectroscopic observation and computational modeling of the intermediates in the synthesis of this compound are not widely reported. However, the characteristics of the proposed intermediates can be predicted based on spectroscopic data from analogous reactions and related compounds.

Spectroscopic Analysis:

The primary intermediates in the Paal-Knorr synthesis are hemiaminals and cyclic amino alcohols. These species are generally unstable and exist in equilibrium with the reactants and subsequent products, making their isolation and characterization challenging.

¹H NMR and ¹³C NMR Spectroscopy: The formation of a hemiaminal intermediate would be characterized by the appearance of a new signal in the ¹H NMR spectrum for the methine proton (CH-OH) and a corresponding signal in the ¹³C NMR spectrum for the carbon atom bonded to both the nitrogen and oxygen atoms. For the subsequent cyclic intermediate , specific signals corresponding to the protons and carbons of the saturated five-membered ring would be expected. Upon formation of the final pyrrole ring , the appearance of characteristic aromatic proton signals in the downfield region of the ¹H NMR spectrum and corresponding aromatic carbon signals in the ¹³C NMR spectrum would be observed. For example, in the related compound benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate, the pyrrole protons appear as multiplets and triplets in the range of 6.22-7.39 ppm. mdpi.com

Infrared (IR) Spectroscopy: The progress of the reaction could be monitored by the disappearance of the carbonyl (C=O) stretching frequency of the succinaldehyde and the N-H stretching of the primary amine, and the appearance of C-N and C=C stretching vibrations characteristic of the pyrrole ring in the final product.

Table 2: Predicted Spectroscopic Data for Intermediates and Product

Compound/IntermediateKey ¹H NMR Signals (Predicted)Key ¹³C NMR Signals (Predicted)Key IR Absorptions (Predicted)
Hemiaminal Signal for CH(OH)N protonSignal for C atom bonded to O and NO-H stretch, C-N stretch
Cyclic Intermediate Aliphatic signals for the 5-membered ringAliphatic signals for the 5-membered ringO-H stretch, C-N stretch
This compound Aromatic signals for the pyrrole ringAromatic signals for the pyrrole ring carbonsC=C stretch (aromatic), absence of N-H stretch

Computational Analysis:

While specific computational studies on the synthesis of this compound were not found in the searched literature, computational methods like Density Functional Theory (DFT) have been employed to investigate the mechanism of the general Paal-Knorr reaction. rgmcet.edu.in Such studies can provide insights into the reaction pathway, the relative energies of intermediates and transition states, and can help to corroborate the proposed mechanistic steps. These computational models can predict the geometries of the intermediates and the activation energies for each step of the reaction, thus providing a deeper understanding of the reaction kinetics and thermodynamics.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 1-(2-benzoylphenyl)-1H-pyrrole is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring and the two phenyl rings. The pyrrole protons typically appear as multiplets in the aromatic region. Protons on the phenyl ring attached to the pyrrole nitrogen and those on the benzoyl group would also resonate in the aromatic region, likely between 7.0 and 8.0 ppm, with multiplicities determined by their coupling with adjacent protons.

The ¹³C NMR spectrum would provide insights into the carbon skeleton. The spectrum would show distinct signals for the carbons of the pyrrole ring, the benzoylphenyl moiety, and the carbonyl carbon. The carbonyl carbon of the benzoyl group is expected to have a characteristic downfield chemical shift, typically in the range of 190-200 ppm. Aromatic carbons would appear in the approximate range of 120-140 ppm, while the carbons of the pyrrole ring would have their own characteristic shifts.

For a structurally related compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one , the benzoyl carbonyl carbon appears at 191.4 ppm rsc.org. In another analog, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone , the benzoyl C=O signal is observed at 190.3 ppm rsc.org. These values provide a reasonable estimate for the expected chemical shift of the carbonyl carbon in this compound.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Pyrrole-H 6.0 - 7.5 m
Phenyl-H (benzoyl) 7.2 - 8.0 m

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (benzoyl) 190 - 200
C (pyrrole) 100 - 130

Advanced NMR Techniques for Conformational Analysis

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable for determining the preferred conformation of this compound in solution. The spatial proximity of the two phenyl rings and their orientation relative to the pyrrole ring could be established by observing through-space correlations between their respective protons. Such studies are crucial for understanding the molecule's three-dimensional structure, which can influence its reactivity and biological activity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the benzoyl moiety. This peak is typically observed in the region of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations from the aromatic rings and the pyrrole ring (around 3000-3100 cm⁻¹) and C-N stretching vibrations.

For comparison, the IR spectrum of a related compound, benzyl (B1604629) 2-phenyl-1H-pyrrole-1-carboxylate , shows a strong carbonyl absorption at 1714 cm⁻¹ mdpi.com. Another similar molecule, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one , exhibits a benzoyl C=O stretch at 1628 cm⁻¹ in the solid state rsc.org.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (ketone) 1650 - 1700 Strong
C-H (aromatic) 3000 - 3100 Medium
C-N (pyrrole) 1300 - 1400 Medium-Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₇H₁₃NO), the exact molecular weight can be calculated. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.

The fragmentation pattern would likely involve the cleavage of the bond between the benzoyl group and the phenyl ring, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. Another significant fragmentation could be the loss of the entire benzoylphenyl group, resulting in a pyrrole cation. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the molecular ion and its fragments.

For the related compound benzyl 2-phenyl-1H-pyrrole-1-carboxylate , the calculated m/z for the molecular ion [M]⁺ is 277.1103, with the found value being 277.1121 mdpi.com.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction study of this compound, if a suitable crystal could be grown, would reveal the precise spatial arrangement of the atoms. This would include the dihedral angles between the pyrrole and the two phenyl rings, providing a definitive answer to the molecule's conformation in the solid state. This information is crucial for understanding packing effects and intermolecular forces such as pi-stacking or hydrogen bonding.

While no specific crystallographic data for this compound is available, a study on the related compound (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one revealed that the pyrrole ring is inclined to the phenyl ring at an angle of 44.94 (8)° nih.gov. This provides an example of the type of detailed structural information that can be obtained from such studies.

Hirshfeld Surface Analysis for Intermolecular Interactions

A comprehensive search of scientific literature and crystallographic databases did not yield specific studies performing Hirshfeld surface analysis on the compound this compound. This advanced computational method is crucial for the detailed investigation of intermolecular interactions within a crystal lattice, providing quantitative insights into the nature and prevalence of different close contacts.

Hirshfeld surface analysis is a powerful tool in crystallography that maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular interactions. By generating a surface around a molecule, regions of close contact with neighboring molecules can be identified and color-coded based on the normalized contact distance (dnorm). This allows for the clear identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing.

Although direct data for this compound is unavailable, the principles of Hirshfeld surface analysis suggest that the molecular structure, with its phenyl, benzoyl, and pyrrole moieties, would likely exhibit a complex network of intermolecular interactions. These would likely include:

H···H contacts: Typically the most abundant type of interaction in organic molecules.

C···H/H···C contacts: Arising from the interactions between the aromatic rings.

O···H/H···O contacts: Involving the carbonyl group of the benzoyl moiety, likely acting as a hydrogen bond acceptor.

π-π stacking: Possible interactions between the phenyl and/or pyrrole rings of adjacent molecules.

Without experimental crystallographic data and subsequent Hirshfeld surface analysis for this compound, a detailed and data-driven discussion of its specific intermolecular interactions remains speculative. The generation of data tables and a thorough analysis of research findings as requested is therefore not possible at this time. Further experimental studies involving single-crystal X-ray diffraction of this compound are required to enable such an analysis.

Based on the conducted research, there is no specific published literature containing detailed theoretical and computational chemistry studies, such as Quantum Chemical Calculations or Molecular Docking, performed exclusively on the compound “this compound”. The available scientific articles and databases provide information on related but distinct molecules, such as other pyrrole derivatives or different isomers of benzoylphenyl pyrrole.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for the specific compound “this compound”. Fulfilling the request would require fabricating data, which is contrary to the principles of scientific accuracy.

Theoretical and Computational Chemistry of 1 2 Benzoylphenyl 1h Pyrrole

Molecular Modeling and Simulation Approaches

Molecular Dynamics Simulations for Conformational Landscapes and Binding Modes

Information regarding molecular dynamics (MD) simulations specifically for 1-(2-benzoylphenyl)-1H-pyrrole is not available in the reviewed scientific literature. MD simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. For a molecule like this compound, such simulations would typically involve:

Conformational Landscapes: Exploring the accessible three-dimensional arrangements (conformations) of the molecule. This involves analyzing the rotation around the single bonds connecting the pyrrole (B145914) ring, the phenyl ring, and the benzoyl group. The simulations would identify low-energy, stable conformations and the energy barriers between them, providing insight into the molecule's flexibility.

Binding Modes: If this compound were studied as a ligand for a biological target (e.g., a protein receptor), MD simulations would be crucial for understanding how it binds. Researchers would simulate the ligand-protein complex to observe the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and π-π stacking), and calculate the binding free energy to predict binding affinity.

Without specific research on this compound, any discussion of its conformational preferences or potential binding modes would be purely speculative.

Advanced Research Applications and Future Directions

Future Research Avenues in Pyrrole (B145914) Chemistry and Benzoylphenyl Derivatives

The exploration of pyrrole-based compounds, particularly those incorporating a benzoylphenyl moiety, continues to be a vibrant area of chemical research. Future investigations are poised to build upon existing knowledge to develop novel synthetic methodologies, delve deeper into the fundamental molecular properties through computational studies, and harness the unique characteristics of these molecules to create new functional materials.

Exploration of Novel Synthetic Pathways

The synthesis of N-arylpyrroles, including 1-(2-benzoylphenyl)-1H-pyrrole, is an area ripe for innovation. While classical methods like the Paal-Knorr synthesis provide a foundational approach, future research is likely to focus on developing more efficient, atom-economical, and environmentally benign strategies.

The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a valuable method for forming the pyrrole ring. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a suitable 1,4-dicarbonyl precursor with 2-aminobenzophenone. Research in this area could focus on the use of milder reaction conditions and novel catalysts to improve yields and reduce reaction times. organic-chemistry.org The use of water as a solvent and iron(III) chloride as a catalyst in Paal-Knorr condensations represents a move towards more sustainable synthetic practices. organic-chemistry.org

Transition metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of the N-aryl bond. nih.gov Future research could explore the use of various transition metal catalysts, such as palladium or copper, to couple a pyrrole salt with a 2-halobenzophenone. These methods often provide excellent control over the regioselectivity of the reaction.

Intramolecular cyclization strategies present another promising avenue. rsc.orgrsc.org This could involve the design of a precursor molecule containing both the benzoylphenyl and a latent pyrrole moiety, which can then be induced to cyclize. For instance, a free-radical intramolecular cyclization of an appropriately substituted precursor could yield the desired this compound. nih.gov The development of novel cascade reactions, where multiple bonds are formed in a single operation, could also lead to more efficient syntheses of this and related compounds.

A comparison of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways for this compound
Synthetic PathwayGeneral DescriptionPotential AdvantagesAreas for Future Research
Paal-Knorr SynthesisCondensation of a 1,4-dicarbonyl compound with 2-aminobenzophenone. wikipedia.orgorganic-chemistry.orgWell-established, straightforward.Development of milder catalysts and greener reaction conditions. organic-chemistry.org
Transition Metal-Catalyzed Cross-CouplingCoupling of a pyrrole salt with a 2-halobenzophenone using a metal catalyst. nih.govHigh regioselectivity and functional group tolerance.Exploration of new catalyst systems for improved efficiency and cost-effectiveness.
Intramolecular CyclizationCyclization of a precursor containing both benzoylphenyl and latent pyrrole moieties. rsc.orgrsc.orgPotential for complex molecule synthesis in fewer steps.Design of novel precursors and cascade reaction sequences. nih.gov

Advanced Computational and Mechanistic Studies

Computational chemistry offers powerful tools to understand the structure, properties, and reactivity of molecules like this compound. Future research in this area will likely focus on the use of advanced computational methods to provide deeper mechanistic insights and to guide the design of new molecules with desired properties.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and spectroscopic properties of this compound. longdom.orgscispace.com Such studies can elucidate the influence of the benzoylphenyl group on the electronic properties of the pyrrole ring and predict the molecule's behavior in various chemical environments. bohrium.com For example, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's potential in electronic applications. mdpi.com

Molecular modeling and docking studies can be used to explore the potential biological activity of this compound and its derivatives. nih.gov By simulating the interaction of these molecules with biological targets, such as enzymes or receptors, it may be possible to identify potential therapeutic applications. These computational approaches can help in the rational design of new drug candidates.

Mechanistic studies of the synthetic reactions used to prepare this compound can also be aided by computational methods. For instance, DFT calculations can be used to map out the reaction pathways of the Paal-Knorr synthesis or transition metal-catalyzed reactions, helping to optimize reaction conditions and improve yields. nih.gov

Future computational research directions are summarized in Table 2.

Table 2: Future Directions in Computational and Mechanistic Studies
Research AreaComputational MethodPotential Insights
Electronic Structure and PropertiesDensity Functional Theory (DFT)Understanding of HOMO-LUMO gap, charge distribution, and spectroscopic properties. scispace.commdpi.com
Biological ActivityMolecular Docking and QSARPrediction of potential interactions with biological targets and structure-activity relationships. nih.gov
Reaction MechanismsDFT and other quantum chemical methodsElucidation of reaction pathways and transition states to optimize synthetic routes. nih.gov

Development of New Functional Materials based on the Core Structure

The unique combination of a pyrrole ring and a benzoylphenyl group in this compound suggests its potential as a building block for new functional materials with applications in electronics, sensing, and beyond.

In the field of organic electronics , derivatives of this compound could be investigated as components of Organic Light-Emitting Diodes (OLEDs) . The benzophenone (B1666685) moiety is known to be a useful fragment in the design of organic semiconductors, and the pyrrole core can be functionalized to tune the electronic and photophysical properties of the resulting materials. nih.govnoctiluca.eu Future work could focus on synthesizing derivatives of this compound and evaluating their performance as host materials or emitters in OLED devices. ep2-bayreuth.denih.gov

The pyrrole moiety is also a key component in conductive polymers . frontiersin.org By polymerizing derivatives of this compound, it may be possible to create new conductive materials with tailored properties. nih.gov The benzoylphenyl group could influence the polymer's morphology, solubility, and electronic characteristics. Such polymers could find applications in areas such as transparent electrodes, antistatic coatings, and sensors.

Furthermore, the this compound core structure could be incorporated into chemical sensors . The pyrrole ring can act as a signaling unit, and the benzoylphenyl group can be modified to include specific recognition sites for analytes of interest. nih.gov For example, functionalized derivatives could be designed to bind to specific ions or molecules, leading to a change in the material's fluorescence or electrochemical properties. nih.gov

Potential applications in functional materials are highlighted in Table 3.

Table 3: Potential Applications in Functional Materials
Application AreaMaterial TypeKey Features and Future Research
Organic ElectronicsOLED Host Materials or EmittersTunable electronic and photophysical properties through functionalization of the pyrrole and benzoylphenyl moieties. nih.govnoctiluca.eunih.gov
Conductive MaterialsConductive PolymersPolymerization of derivatives to create materials with tailored conductivity, solubility, and morphology. frontiersin.orgnih.gov
SensingChemical SensorsIncorporation of recognition sites for specific analytes, leading to detectable changes in fluorescence or electrochemical signals. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.